Synthetic Step-Count Advantage Over the N-Tosyl-4-Bromo-7-Azaindole Building Block (CAS 348640-07-3)
Target compound 1014612-85-1 eliminates at minimum two synthetic steps (formylation at C-2 followed by reduction to the alcohol) relative to the closest commercial building block, N-tosyl-4-bromo-7-azaindole (CAS 348640-07-3). The latter bears no C-2 substituent, requiring de novo functionalization to access 2-hydroxymethyl intermediates after the core scaffold is assembled . The synthesis of 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 348640-07-3) has been demonstrated at 15-gram scale from 4-bromo-7-azaindole and p-toluenesulfonyl chloride using phase-transfer catalysis (NaOH, Bu4NHSO4, toluene/H2O, 0°C to rt), yielding the tosyl-protected intermediate but without a C-2 handle .
| Evidence Dimension | Minimum additional synthetic steps required to install C-2 hydroxymethyl group post core assembly |
|---|---|
| Target Compound Data | 0 additional steps (C-2 CH2OH is pre-installed) |
| Comparator Or Baseline | N-tosyl-4-bromo-7-azaindole (CAS 348640-07-3): ≥2 steps (e.g., lithiation/formylation then NaBH4 reduction) |
| Quantified Difference | ≥2 synthetic steps saved |
| Conditions | Comparative retro-synthetic analysis of 2,4-disubstituted 7-azaindole library synthesis; validated by published route to N-tosyl-4-bromo-7-azaindole |
Why This Matters
For medicinal chemistry teams synthesizing 2,4-disubstituted 7-azaindole libraries, each saved synthetic step reduces time-to-data by days, lowers cumulative yield loss, and decreases reagent cost per analog; procuring the pre-functionalized intermediate directly affects project timelines and FTE allocation.
